Comparative Efficacy: Advair vs. Fluticasone Propionate Monotherapy
In a double-blind randomized trial in patients with moderate-to-severe asthma, Advair (fluticasone propionate/salmeterol) demonstrated superior lung function improvement compared to the same dose of fluticasone propionate alone [1].
| Evidence Dimension | Forced Expiratory Volume in 1 second (FEV1) |
|---|---|
| Target Compound Data | Greater improvement in FEV1 |
| Comparator Or Baseline | Fluticasone propionate monotherapy |
| Quantified Difference | Statistically significant greater improvement (exact value not specified in abstract, but described as 'greater') |
| Conditions | Double-blind randomized trial in patients with moderate-to-severe asthma (baseline FEV1 40-85% predicted) |
Why This Matters
This direct evidence confirms that the combination product provides additive or synergistic clinical benefit over ICS alone, justifying its selection for patients uncontrolled on monotherapy.
- [1] Combination therapy using inhaled corticosteroids (ICS) with long-acting β2-agonists (LABA) has been shown to be effective... Advair... There was a greater improvement in FEV1 in the group treated with Advair compared with the fluticasone-treated group. Can Respir J. 2002 Oct 29;167(9):1008–1009. View Source
